One primary application of (S)-(-)-1-Phenyl-1-butanol is as a chiral synthon. A synthon is a functional group or molecule used as a building block in organic synthesis. Due to its chirality, (S)-(-)-1-Phenyl-1-butanol can be used to introduce a specific chirality center into a target molecule. This is crucial in synthesizing many pharmaceuticals and other biologically active compounds, where the three-dimensional arrangement of atoms can significantly impact their properties. For instance, a drug molecule's enantiomer (mirror image) might have different activity or even harmful side effects. (S)-(-)-1-Phenyl-1-butanol can serve as a starting material or intermediate in the synthesis of these chiral molecules ().
(S)-(-)-1-Phenyl-1-butanol is a chiral alcohol with the molecular formula and a molecular weight of approximately 150.22 g/mol. It features a butanol backbone with a phenyl group attached to the first carbon. The compound is characterized by its optical activity, specifically its ability to rotate plane-polarized light due to its chiral center. This compound is often used in various chemical syntheses and has implications in both organic chemistry and pharmacology.
The biological activity of (S)-(-)-1-Phenyl-1-butanol has been explored in various studies. It exhibits potential antimicrobial properties and may influence certain biological pathways due to its structural characteristics. For example, it has been studied for its interactions with enzymes and potential roles in metabolic processes . Additionally, the compound's stereochemistry plays a crucial role in its biological effects, as different enantiomers can exhibit varying activities.
Several methods exist for synthesizing (S)-(-)-1-Phenyl-1-butanol:
(S)-(-)-1-Phenyl-1-butanol finds applications across various fields:
Interaction studies involving (S)-(-)-1-Phenyl-1-butanol have focused on its binding affinity with various biological targets, including enzymes and receptors. These studies help elucidate its potential therapeutic effects and side effects when used in medicinal chemistry. For instance, research has indicated that this compound can interact with specific cytochrome P450 enzymes, influencing drug metabolism .
Similar compounds include:
Compound Name | Structure | Unique Features |
---|---|---|
(R)-(+)-1-Phenyl-1-butanol | C10H14O | Enantiomer of (S)-(-)-1-phenyl-1-butanol; different biological activity. |
1-Phenylethanol | C8H10O | Shorter carbon chain; used in similar applications but less bulky. |
2-Phenylpropanol | C10H14O | Structural isomer; different spatial arrangement affects properties. |
(S)-(-)-1-Phenyl-1-butanol is unique due to its specific stereochemistry and resultant biological activities compared to these similar compounds. Its distinct properties make it valuable in both synthetic chemistry and biological applications, highlighting the importance of chirality in chemical behavior and interaction.
The synthesis of (S)-(-)-1-phenyl-1-butanol represents a significant challenge in asymmetric organic chemistry, requiring sophisticated methodologies to achieve high levels of stereoselectivity. This chiral secondary alcohol serves as an important building block in pharmaceutical synthesis and demonstrates the breadth of modern asymmetric synthetic techniques. The following sections examine the most effective approaches for accessing this compound in enantiomerically pure form.
Asymmetric catalytic reduction represents one of the most direct and atom-economical approaches for synthesizing (S)-(-)-1-phenyl-1-butanol from the corresponding prochiral ketone, 1-phenyl-1-butanone. This methodology relies on the precise control of facial selectivity during hydride delivery to the carbonyl carbon, achieved through the use of chiral catalysts that create an asymmetric environment around the reaction center [1] [2].
Transition metal-catalyzed asymmetric hydrogenation has emerged as a cornerstone methodology for the synthesis of chiral secondary alcohols. The development of chiral phosphine ligands, particularly bidentate systems, has revolutionized this field by providing unprecedented levels of enantioselectivity and catalytic efficiency [2] [3].
Rhodium-BINAP Systems
The rhodium-catalyzed asymmetric hydrogenation using 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) ligands represents one of the most well-established approaches for ketone reduction [4] [5] [6]. The [RhCl((R)-BINAP)] complex has demonstrated remarkable efficiency in the reduction of aromatic ketones, achieving enantiomeric excesses of up to 92% for 1-phenyl-1-butanone substrates . The mechanism involves coordination of the ketone substrate to the rhodium center, followed by stereoselective hydride transfer facilitated by the chiral environment created by the BINAP ligand [6].
The BINAP ligand framework creates a chiral pocket around the metal center through its axially chiral binaphthyl backbone, which restricts the approach of the substrate and directs the stereochemical outcome of the reaction [8]. Under optimized conditions, this system operates effectively at temperatures ranging from 25-60°C under hydrogen pressures of 1-50 bar, with reaction times typically requiring 12-72 hours for complete conversion . The versatility of the BINAP system has been demonstrated in industrial applications, including the large-scale synthesis of pharmaceutically relevant chiral alcohols [6].
Iridium-Phosphinomethyl-Oxazoline Complexes
Recent advances in iridium catalysis have led to the development of highly efficient phosphinomethyl-oxazoline complexes that demonstrate superior performance in the asymmetric hydrogenation of 3,3-disubstituted allylic alcohols and related substrates [9]. These catalysts have shown exceptional enantioselectivity, achieving greater than 99% enantiomeric excess with yields approaching 98% under optimized conditions [10].
The iridium-based systems offer several advantages over traditional rhodium catalysts, including the ability to operate effectively in environmentally friendly ethereal solvents such as tetrahydrofuran and 2-methyltetrahydrofuran [9]. This compatibility with green solvents represents a significant advancement in sustainable synthetic methodology. The catalytic cycle involves oxidative addition of hydrogen to the iridium center, followed by migratory insertion and reductive elimination to deliver the chiral alcohol product [10].
The superior performance of iridium catalysts can be attributed to their unique electronic properties and the ability to form stable hydride complexes under mild reaction conditions. Dynamic kinetic resolution studies have demonstrated that these systems can achieve up to 95:5 diastereomeric ratios with 99% enantiomeric excess when applied to racemic secondary allylic alcohols [10].
Mechanistic Considerations
The mechanism of transition metal-catalyzed asymmetric hydrogenation involves several key steps that determine the stereochemical outcome. The initial coordination of the prochiral ketone to the metal center occurs through the carbonyl oxygen, positioning the substrate within the chiral environment created by the ligand framework [1]. The subsequent delivery of hydrogen occurs through a concerted mechanism, where both hydrogen atoms are transferred simultaneously to the carbonyl carbon and oxygen [1].
The enantioselectivity of these systems is governed by the differential stabilization of diastereomeric transition states, where the chiral ligand creates an asymmetric environment that favors approach from one face of the carbonyl group [11]. Computational studies have revealed that both steric and electronic factors contribute to this selectivity, with the precise spatial arrangement of ligand substituents playing a crucial role in determining the preferred reaction pathway [11].
Biocatalytic approaches using alcohol dehydrogenase enzymes have gained considerable attention as environmentally sustainable alternatives to traditional chemical methods. These enzymes catalyze the nicotinamide adenine dinucleotide phosphate (NADPH)-dependent stereoselective reduction of prochiral ketones, offering exceptional enantioselectivity under mild aqueous conditions [12] [13].
Lactobacillus Species Alcohol Dehydrogenases
Alcohol dehydrogenases from Lactobacillus species have demonstrated outstanding performance in the asymmetric reduction of aromatic ketones. The Lactobacillus kefir alcohol dehydrogenase variant (Lk-ADH-E145F-F147L-Y190C), designated as Lk-ADH Prince, exhibits exceptional anti-Prelog (R)-specificity with enantiomeric excesses exceeding 98% and conversions reaching 85-99% for structurally diverse ketone substrates [12].
These enzymes operate through a well-characterized mechanism involving the transfer of a hydride ion from the NADPH cofactor to the prochiral carbonyl carbon. The stereoselectivity arises from the specific geometry of the enzyme active site, which creates a chiral environment that favors approach from one face of the ketone substrate [12]. The anti-Prelog selectivity observed with these systems is particularly valuable for accessing the (S)-enantiomer of secondary alcohols.
Cofactor Regeneration Systems
A critical aspect of biocatalytic ketone reduction is the regeneration of the expensive NADPH cofactor. Several efficient systems have been developed, including glucose dehydrogenase-coupled regeneration and substrate-coupled approaches using isopropanol as both solvent and hydrogen donor [14]. The glucose dehydrogenase system has proven particularly effective for large-scale applications, allowing the use of catalytic amounts (0.25 millimolar) of NADPH while maintaining high conversion rates [14].
The substrate-coupled approach using isopropanol offers additional advantages in terms of simplicity and cost-effectiveness. In this system, the alcohol dehydrogenase catalyzes both the reduction of the target ketone and the oxidation of isopropanol to acetone, creating a self-sustaining cycle that eliminates the need for external cofactor addition [15].
F420-Dependent Alcohol Dehydrogenases
An emerging class of deazaflavoenzymes, specifically F420-dependent alcohol dehydrogenases, has shown remarkable potential for enantioselective ketone reduction [16]. The alcohol dehydrogenase from Methanoculleus thermophilicus demonstrates exceptional stereoselectivity, producing (S)-alcohols with greater than 99% enantiomeric excess [16].
These enzymes utilize the deazaflavin cofactor F420 or its synthetic analog FOP (flavin-like organic phosphate) as electron acceptors. The unique advantage of this system lies in its ability to function as a self-sufficient catalyst using isopropanol as a sacrificial cosubstrate and requiring only catalytic amounts of the cofactor [16]. This approach represents a significant advancement in biocatalytic methodology, combining high enantioselectivity with operational simplicity.
Whole-Cell Biocatalysis
Whole-cell biocatalytic systems offer practical advantages for large-scale synthesis by eliminating the need for enzyme purification and cofactor addition. Marine-derived fungi have shown particular promise, with studies demonstrating the successful asymmetric reduction of 14 aromatic ketones using both growing and resting cell methodologies [17]. These systems achieve excellent enantioselectivities while offering the possibility of catalyst recycling, with some strains maintaining activity through nine consecutive cycles [17].
The growing cell approach represents a one-step biotransformation process that benefits from simultaneous cell growth and substrate conversion, eliminating separate catalyst preparation steps [17]. However, substrate inhibition can limit the substrate loading, typically restricting concentrations to 10 millimolar for optimal performance [17].
Kinetic resolution represents a fundamentally different approach to accessing enantiomerically pure (S)-(-)-1-phenyl-1-butanol, relying on the differential reaction rates of enantiomers in a racemic mixture. This methodology has proven particularly valuable when direct asymmetric synthesis is challenging or when both enantiomers of the product are desired [18] [19].
Enzymatic Kinetic Resolution
Lipase-catalyzed kinetic resolution has emerged as one of the most reliable methods for obtaining enantiomerically pure secondary alcohols. The process typically involves the selective acylation of one enantiomer of the racemic alcohol, allowing separation of the unreacted enantiomer and the ester product [20]. Candida antarctica lipase has demonstrated exceptional selectivity factors (s-values) exceeding 100 for many secondary alcohol substrates [19].
The success of enzymatic kinetic resolution depends on the ability of the enzyme active site to discriminate between enantiomers based on their three-dimensional structure. The large binding pocket of lipases accommodates the phenyl group of 1-phenyl-1-butanol while creating differential binding environments for the (R) and (S) enantiomers [19]. This selectivity is typically enhanced at lower temperatures and with specific acylating agents such as vinyl acetate or isopropenyl acetate.
Recent developments have introduced click chemistry-aided protocols that facilitate product separation and recovery [20]. These methods involve the use of 2-(prop-2-yn-1-yloxy)acetyl esters as acylating agents, followed by copper-catalyzed azide-alkyne cycloaddition reactions that enable efficient separation of products through simple extractions and pH adjustments [20].
Chemical Kinetic Resolution
Non-enzymatic kinetic resolution using chiral Brønsted acids has gained attention as an alternative to enzymatic methods. These systems typically employ chiral phosphoric acid derivatives or sulfonic acid catalysts in combination with achiral acylating agents [18]. The chiral acid catalyst creates an asymmetric environment that preferentially activates one enantiomer of the racemic alcohol toward acylation.
The selectivity factors achieved with chemical kinetic resolution can reach values of 105 or higher under optimized conditions [18]. The method shows broad substrate scope, accommodating both aromatic and aliphatic secondary alcohols. The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base in combination with acetyl chloride and chiral Brønsted acids has proven particularly effective [18].
Dynamic Kinetic Resolution
Dynamic kinetic resolution represents an advanced variant that allows theoretical yields of 100% for a single enantiomer by combining kinetic resolution with in situ racemization of the substrate [21] [22]. This approach requires the presence of a racemization catalyst that operates under conditions compatible with the resolution catalyst.
The most successful dynamic kinetic resolution systems combine enzymatic resolution with transition metal-catalyzed racemization. Ruthenium-based racemization catalysts have proven particularly effective, operating under mild conditions that preserve enzyme activity [22]. These systems can achieve enantiomeric excesses exceeding 95% with quantitative conversion of the starting racemic material [21].
The mechanism involves continuous interconversion between the (R) and (S) enantiomers of the substrate through a metal-catalyzed oxidation-reduction sequence, while the enzyme selectively transforms one enantiomer to the corresponding ester [22]. The net result is the conversion of the entire racemic mixture to a single enantiomer of the product.
The asymmetric addition of Grignard reagents to carbonyl compounds represents a powerful method for constructing chiral alcohols, particularly when targeting tertiary alcohol products. Recent advances have extended this methodology to secondary alcohol synthesis through carefully designed chiral ligand systems [23] [24].
1,2-Diaminocyclohexane-Derived Ligands
The development of biaryl chiral ligands derived from 1,2-diaminocyclohexane (1,2-DACH) has enabled the first successful asymmetric addition of both aliphatic and aromatic Grignard reagents to ketones [24] [25]. The ligands L12 and L12' have demonstrated exceptional performance, achieving enantiomeric excesses up to 95% for the synthesis of highly enantioenriched tertiary alcohols [24].
These ligands function through a single-metal coordination mechanism, where the Grignard reagent coordinates to the magnesium center while the chiral ligand creates an asymmetric environment around the reactive site [25]. The biaryl substitution pattern, particularly the ortho-3,5-bis(trifluoromethyl)phenyl groups, proves crucial for achieving high stereoselectivity [25].
The synthetic utility of this methodology has been demonstrated through the formal synthesis of the antihistamine clemastine, where the key intermediate (R)-3a was obtained in 94% enantiomeric excess using ligand (R,R)-L12 [25]. This application highlights the potential of asymmetric Grignard chemistry for pharmaceutical synthesis.
Copper-Catalyzed Protocols
Copper-catalyzed asymmetric addition of Grignard reagents has shown particular promise for nitrogen-heterocyclic acceptors, achieving excellent yields and enantioselectivities for a wide variety of chiral tetrahydroquinoline and piperidone derivatives [26]. These reactions proceed at room temperature, representing the first example of highly enantioselective catalytic conjugate addition of Grignard reagents under such mild conditions [26].
The copper-based systems utilize chiral diphosphine ligands, with the Pilkington ligand L1 showing exceptional performance in model reactions [26]. The protocol provides access to chiral nitrogen-containing scaffolds that are ubiquitous in alkaloid natural products and pharmaceutical compounds [26].
Mechanistic Insights
The mechanism of asymmetric Grignard addition involves coordination of the carbonyl substrate to the metal center, followed by nucleophilic attack of the organometallic reagent [27]. The stereochemical outcome is determined by the chiral environment created by the ligand, which differentially stabilizes the competing transition states leading to the (R) and (S) products [23].
Computational studies have revealed that both steric and electronic factors contribute to the observed selectivity. The ligand design principles involve creating a chiral pocket that accommodates the substrate while directing the approach of the nucleophile from a specific face of the carbonyl group [24]. The success of these systems demonstrates the potential for expanding organometallic chemistry into asymmetric synthesis through rational ligand design.
(S)-(-)-1-Phenyl-1-butanol represents a chiral secondary alcohol of significant analytical interest, with the molecular formula C₁₀H₁₄O and molecular weight 150.22 g/mol [1] [2]. This compound exhibits distinctive spectroscopic signatures that enable comprehensive structural characterization and enantiomeric analysis through multiple analytical techniques. The presence of both aromatic and aliphatic structural elements, combined with the stereogenic center, provides unique challenges and opportunities for analytical profiling.
Chiral chromatographic separation of (S)-(-)-1-phenyl-1-butanol represents a critical analytical capability for determining enantiomeric purity and absolute configuration. Modern chiral stationary phases demonstrate excellent selectivity for this aromatic alcohol through multiple molecular recognition mechanisms [3] [4].
Cyclodextrin-Based Stationary Phases provide the most robust separation performance for phenyl butanol enantiomers. The γ-cyclodextrin metal-organic framework (γ-CD MOF) packed columns achieve baseline resolution using dichloromethane:methanol mobile phases at ratios of 99.9:0.1 (v/v) [4]. The separation mechanism involves hydrogen bonding interactions between the hydroxyl groups on the cyclodextrin framework and the alcohol functionality, combined with inclusion complexation of the aromatic ring within the cyclodextrin cavity [4]. Resolution values exceed 1.5 with excellent reproducibility, demonstrating relative standard deviations of 0.3-0.4% for retention times and 1.5-2.1% for peak areas [4].
Polysaccharide-Based Chiral Columns offer complementary separation capabilities with distinct selectivity profiles. Chiralpak IA columns (immobilized cellulose tris(3,5-dimethylphenylcarbamate)) demonstrate superior performance for aromatic alcohols using normal phase conditions with hexane:isopropanol mobile phases [5]. The Chiralpak IB stationary phase achieves effective separation using hexane:isopropanol ratios of 97.5:2.5, with the separation mechanism involving π-π stacking interactions between the phenylcarbamate moieties and the aromatic ring of the analyte [6].
Phenylcarbamate β-Cyclodextrin Stationary Phases specifically target compounds containing benzene rings, providing enhanced retention through phenylcarbamate functionality and excellent selectivity via β-cyclodextrin inclusion [7]. These columns demonstrate particularly high hit rates for basic and neutral aromatic compounds, making them ideal for pharmaceutical applications requiring high enantiomeric purity [7].
Mobile Phase Optimization significantly influences separation performance. Decreasing methanol content in dichloromethane:methanol binary systems improves both selectivity and resolution by reducing competition for hydrogen bonding sites [4]. Normal phase conditions with hexane-based mobile phases containing small percentages of polar modifiers (isopropanol, ethanol) provide optimal retention and peak shape for most chiral stationary phases [6] [5].
Stationary Phase | Mobile Phase Composition | Resolution (Rs) | Selectivity Mechanism | Detection Method |
---|---|---|---|---|
γ-Cyclodextrin MOF | DCM:MeOH 99.9:0.1 | >1.5 | Hydrogen bonding, inclusion | UV 254 nm |
Chiralpak IA | Hexane:i-PrOH 99.75:0.25 | >1.8 | π-π stacking, H-bonding | UV detection |
Chiralpak IB | Hexane:i-PrOH 97.5:2.5 | >1.5 | Inclusion complexation | UV detection |
Phenylcarbamate β-CD | Normal phase solvents | Excellent | Phenyl-phenyl interaction | UV/Polarimetric |
Vibrational spectroscopy provides definitive functional group identification and structural characterization of (S)-(-)-1-phenyl-1-butanol through characteristic absorption and scattering patterns [8] [9] [10].
Infrared Spectroscopic Signatures reveal distinct functional group absorptions across the mid-infrared region. The hydroxyl stretch appears as a characteristic broad, strong absorption band between 3400-3650 cm⁻¹, with the exact position dependent upon hydrogen bonding interactions [11] [12] [13]. In pure samples or non-polar solvents, the free O-H stretch appears near 3650 cm⁻¹, while hydrogen-bonded systems show broader absorption centered around 3400-3500 cm⁻¹ [14] [15].
Aromatic Carbon-Hydrogen Stretching manifests as sharp, medium-intensity bands between 3030-3100 cm⁻¹, confirming the presence of the phenyl ring system [12] [14] [16]. These absorptions are readily distinguished from aliphatic C-H stretches, which appear at lower frequencies (2850-2960 cm⁻¹) with higher intensity [12] [15].
Carbon-Oxygen Stretching Vibrations provide direct evidence for the secondary alcohol functionality, appearing as strong absorptions between 1050-1150 cm⁻¹ [11] [12] [13]. This region is particularly diagnostic for alcohols and enables differentiation from other oxygen-containing functional groups such as ethers and esters [11].
Aromatic Ring Vibrations generate characteristic absorptions in the 1450-1600 cm⁻¹ region, with the specific pattern indicating monosubstituted benzene substitution [12] [14] [17]. Additional aromatic modes appear in the 900-690 cm⁻¹ region, providing further structural confirmation [14] [15].
Raman Spectroscopic Complementarity offers enhanced sensitivity to symmetric vibrations and provides additional structural information through inelastic light scattering [8] [18] [19]. Raman spectroscopy excels at characterizing aromatic ring breathing modes and symmetric stretching vibrations that may be weak or absent in infrared spectra [18] [9]. The technique demonstrates particular utility for analyzing carbon-carbon bond vibrations and aromatic ring deformations [19].
Polarizability Changes during molecular vibrations determine Raman activity, making the technique especially sensitive to symmetric molecular vibrations [8] [9]. While infrared spectroscopy detects changes in dipole moments during vibrations, Raman spectroscopy responds to polarizability changes, providing complementary structural information [18] [10].
Vibrational Mode | IR Frequency (cm⁻¹) | Raman Activity | Intensity | Diagnostic Value |
---|---|---|---|---|
O-H stretch | 3400-3650 (broad) | Weak to moderate | Strong, broad | Alcohol confirmation |
Aromatic C-H stretch | 3030-3100 | Moderate | Medium | Aromatic identification |
Aliphatic C-H stretch | 2850-2960 | Strong | Strong | Alkyl chain presence |
C-O stretch | 1050-1150 | Moderate | Strong | Secondary alcohol |
Aromatic ring modes | 1450-1600 | Strong | Medium to strong | Monosubstituted benzene |
C-H deformation | 1300-1500 | Moderate | Medium | Structural fingerprint |
Nuclear magnetic resonance spectroscopy provides unparalleled structural detail for (S)-(-)-1-phenyl-1-butanol, enabling complete assignment of all proton and carbon environments [20] [21].
Proton Nuclear Magnetic Resonance Analysis reveals characteristic chemical shift patterns and coupling relationships. Aromatic protons appear as a complex multiplet between 7.2-7.4 ppm, integrating for five protons and confirming the monosubstituted benzene ring [20] [22]. The overlapping aromatic signals result from the similar chemical environments of the ortho, meta, and para positions relative to the alkyl substituent [22].
Benzylic Proton Characterization provides critical stereochemical information, with the CHO proton appearing as a triplet at 4.6-4.8 ppm [21] [20]. The triplet multiplicity results from coupling to the adjacent methylene protons with coupling constants typically ranging from 6-8 Hz [21]. This signal represents the most diagnostic feature for confirming the secondary alcohol structure and monitoring enantiomeric purity using chiral shift reagents [21].
Alkyl Chain Proton Assignments reveal the propyl side chain structure through characteristic chemical shifts and coupling patterns. The methylene protons appear as complex multiplets between 1.2-1.8 ppm, integrating for four protons total [23]. The terminal methyl group manifests as a triplet at 0.8-1.0 ppm, integrating for three protons with J-coupling of approximately 7 Hz to the adjacent methylene [23] [22].
Chiral Nuclear Magnetic Resonance Analysis enables direct enantiomeric excess determination using gallium-based chiral solvating agents. The [Ga-L1]Na complex provides baseline separation of enantiomeric signals, particularly for the hydroxyl proton region, enabling rapid chiral analysis without derivatization [21]. This methodology proves especially valuable for kinetic resolution monitoring and asymmetric synthesis optimization [21].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy provides comprehensive carbon framework characterization with distinct chemical shift regions [24] [25] [26]. Aromatic carbons appear between 125-140 ppm, with the exact number of signals depending upon molecular symmetry [24] [27]. The alcohol-bearing carbon exhibits characteristic downfield shift to 73-75 ppm due to the deshielding effect of the electronegative oxygen atom [24] [26].
Aliphatic Carbon Assignments follow predictable patterns based on their electronic environments. Methylene carbons appear between 20-45 ppm, with the exact positions determined by proximity to electronegative atoms [24] [26]. The terminal methyl carbon typically resonates between 13-15 ppm, providing confirmation of the butyl chain structure [24].
DEPT (Distortionless Enhancement by Polarization Transfer) Analysis enables direct determination of carbon substitution patterns, distinguishing between CH₃, CH₂, CH, and quaternary carbons [26]. This technique proves invaluable for structural confirmation and assignment verification [26].
Nucleus | Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Pattern |
---|---|---|---|---|
¹H | Aromatic protons | 7.2-7.4 | Multiplet (5H) | Aromatic coupling |
¹H | Benzylic proton (CHO) | 4.6-4.8 | Triplet (1H) | J = 6-8 Hz |
¹H | CH₂ propyl chain | 1.2-1.8 | Multiplet (4H) | Complex coupling |
¹H | CH₃ terminal | 0.8-1.0 | Triplet (3H) | J = 7 Hz |
¹³C | Aromatic carbons | 125-140 | Multiple peaks | Not applicable |
¹³C | Alcohol carbon | 73-75 | Singlet | Not applicable |
¹³C | CH₂ carbons | 20-45 | Multiple peaks | Not applicable |
¹³C | CH₃ carbon | 13-15 | Singlet | Not applicable |
Mass spectrometry of (S)-(-)-1-phenyl-1-butanol reveals characteristic fragmentation pathways that provide definitive structural identification and molecular weight confirmation [28] [29] [30].